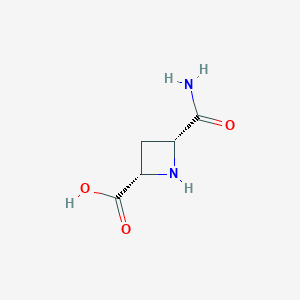
HANATOXIN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Hanatoxin-1 (HaTx1) is a toxin found in the venom of the Grammostola spatulata tarantula . It is known for inhibiting the activation of voltage-gated potassium channels, specifically Kv4.2 and Kv2.1, by raising its activation threshold . HaTx1 is a peptide consisting of 35 amino acids .
Synthesis Analysis
HaTx1 is a polypeptide toxin isolated from spider venoms . It inhibits the voltage-gated potassium channel Kv2.1 potently with nanomolar affinities . Its receptor site has been shown to contain the S3b-S4a paddle of the voltage sensor (VS) .Molecular Structure Analysis
HaTx1 is a 35 amino acid residue peptide toxin . It inhibits the drk1 voltage-gated K(+) channel not by blocking the pore, but by altering the energetics of gating . Both the amino acid sequence of HaTx1 and its unique mechanism of action distinguish this toxin from the previously described K(+) channel inhibitors .Chemical Reactions Analysis
HaTx1 binds to several types of voltage-gated ion channels . While the affinity is the highest for the Kv2.1 and Kv4.2 channels, it has been shown that the toxin may also bind to α1A voltage-gated Ca2+ channels . Hanatoxin binds to the S3-S4 link of K+ channel-subunits, specifically the S3b segment .Physical And Chemical Properties Analysis
HaTx1 is a 4.1 kDa protein toxin . It is a peptide consisting of 35 amino acids . The difference in amino acids and structure compared to other toxins known at that time has made hanatoxin the founding member of a family of spider toxins which inhibit voltage-gated potassium channels by modifying the voltage-sensor .Wirkmechanismus
Similar to α-scorpion toxins, Hanatoxin inhibits – but does not block – the activation of, primarily, voltage-gated potassium channels . The S3-S4 link, where hanatoxin binds, is important for voltage-sensing and gate activation . By binding to the S3b segment, the S3b segment is pushed to the N-terminus of the S4 segment, restricting movement and, therefore, requiring a higher depolarization for channel-activation .
Eigenschaften
CAS-Nummer |
170780-00-4 |
|---|---|
Molekularformel |
C181H264N48O51S6 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-([1,2,4]Triazolo[3,4-a]phthalazin-6-ylamino)ethoxy]ethanol](/img/structure/B1169494.png)